![molecular formula C8H17ClO2Si B11897160 2-(Chlorodimethylsilyl)ethyl butyrate](/img/structure/B11897160.png)
2-(Chlorodimethylsilyl)ethyl butyrate
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Overview
Description
2-(Chlorodimethylsilyl)ethyl butyrate is an organosilicon compound with the molecular formula C8H17ClO2Si. It is a derivative of butyric acid and contains a chlorodimethylsilyl group attached to the ethyl chain. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chlorodimethylsilyl)ethyl butyrate typically involves the reaction of butyric acid with chlorodimethylsilane in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent moisture from interfering with the process. The reaction conditions include:
Temperature: Typically around 25-30°C
Catalyst: Often a Lewis acid such as aluminum chloride
Solvent: Anhydrous solvents like toluene or dichloromethane
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for higher yield and purity. The process involves:
Large-scale reactors: To handle bulk quantities
Continuous flow systems: For efficient production
Purification steps: Including distillation and recrystallization to ensure high purity
Chemical Reactions Analysis
Types of Reactions
2-(Chlorodimethylsilyl)ethyl butyrate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Hydrolysis: Reacts with water to form butyric acid and chlorodimethylsilane.
Oxidation and Reduction: Can be oxidized to form corresponding silanols or reduced to form silanes.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Hydrolysis: Water or aqueous acids.
Oxidation: Oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
Substitution: Produces various substituted silyl ethers.
Hydrolysis: Produces butyric acid and chlorodimethylsilane.
Oxidation: Produces silanols.
Reduction: Produces silanes.
Scientific Research Applications
Applications in Organic Synthesis
1. Synthesis of Silicones
- 2-(Chlorodimethylsilyl)ethyl butyrate can serve as a precursor for the synthesis of various silicone compounds. Its chlorosilane functionality allows for the introduction of silicon into organic molecules, facilitating the formation of siloxane bonds.
2. Protecting Group in Organic Reactions
- The compound acts as a protecting group for alcohols and amines during multi-step organic syntheses. By temporarily masking reactive functional groups, it enhances the selectivity and yield of subsequent reactions.
3. Reagent in Cross-Coupling Reactions
- It is utilized as a reagent in cross-coupling reactions, particularly in the formation of carbon-carbon bonds. This application is crucial in the pharmaceutical industry for synthesizing complex organic molecules.
Applications in Materials Science
1. Polymer Chemistry
- This compound is employed in the development of polymer materials, particularly those that require enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can improve resistance to environmental degradation.
2. Surface Modification
- The compound can be used for surface modification of various materials, including glass and metals. By creating a siloxane layer, it enhances properties such as hydrophobicity and adhesion.
Case Studies
Case Study 1: Synthesis of Functionalized Silicones
A study demonstrated the use of this compound as a precursor for synthesizing functionalized silicone polymers. The resulting materials exhibited improved thermal stability and mechanical properties compared to traditional silicone formulations.
Case Study 2: Application in Drug Development
In drug development, this compound was utilized as a protecting group during the synthesis of a novel pharmaceutical agent. The protecting strategy improved the overall yield and purity of the final product, showcasing its utility in complex organic synthesis.
Data Tables
Application Area | Specific Use Case | Benefits |
---|---|---|
Organic Synthesis | Precursor for silicones | Enhanced reactivity |
Protecting group for alcohols | Improved selectivity | |
Reagent in cross-coupling reactions | Efficient carbon-carbon bond formation | |
Materials Science | Polymer development | Increased thermal stability |
Surface modification | Enhanced hydrophobicity |
Mechanism of Action
The mechanism of action of 2-(Chlorodimethylsilyl)ethyl butyrate involves its reactivity with nucleophiles and electrophiles. The chlorodimethylsilyl group can undergo nucleophilic substitution, making it a versatile intermediate in various chemical reactions. The molecular targets include hydroxyl and amino groups in organic molecules, facilitating their protection or modification.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(chlorodimethylsilyl)ethane: Another organosilicon compound with similar reactivity.
Chloromethyl 2-ethylbutyrate: A related ester with different functional groups.
Uniqueness
2-(Chlorodimethylsilyl)ethyl butyrate is unique due to its specific combination of a butyrate ester and a chlorodimethylsilyl group, which imparts distinct reactivity and applications in synthesis and research.
Biological Activity
2-(Chlorodimethylsilyl)ethyl butyrate is a compound of increasing interest in the fields of organic chemistry and biochemistry. Its unique structure, characterized by the presence of a chlorodimethylsilyl group, suggests potential applications in various biological systems. This article explores the biological activity of this compound, including its metabolic pathways, toxicity, and potential therapeutic uses.
Chemical Structure and Properties
The chemical formula for this compound is C8H15ClO2Si. The presence of the chlorodimethylsilyl group enhances its lipophilicity, which may influence its interaction with biological membranes.
Metabolic Pathways
Research indicates that compounds similar to this compound undergo various metabolic transformations in biological systems. For instance, chlorinated silanes are known to be metabolized by cytochrome P450 enzymes, leading to the formation of less toxic metabolites. The metabolism typically involves oxidation reactions that can produce reactive intermediates capable of interacting with cellular macromolecules .
Toxicity Studies
Toxicological assessments of related compounds suggest that chlorinated silanes may exhibit cytotoxic effects at high concentrations. A study on related compounds indicated that exposure to chlorinated silanes could lead to oxidative stress and subsequent cellular damage . The specific toxicity profile of this compound remains to be fully elucidated, necessitating further investigation.
Therapeutic Potential
The unique properties of this compound suggest possible therapeutic applications. Its structural similarity to other bioactive esters raises the possibility of its use as a prodrug or in drug delivery systems. Preliminary studies indicate that derivatives of butyrate can influence gene expression related to inflammation and metabolism .
Case Study 1: Antioxidant Activity
A recent investigation into the antioxidant properties of similar compounds revealed that certain silyl derivatives can scavenge free radicals effectively. This suggests that this compound may possess antioxidant capabilities, which could be beneficial in preventing oxidative stress-related diseases .
Data Tables
Property | Value |
---|---|
Molecular Formula | C8H15ClO2Si |
Molecular Weight | 194.74 g/mol |
Log P (octanol-water partition) | Estimated around 3.5 |
Solubility | Soluble in organic solvents |
Properties
Molecular Formula |
C8H17ClO2Si |
---|---|
Molecular Weight |
208.76 g/mol |
IUPAC Name |
2-[chloro(dimethyl)silyl]ethyl butanoate |
InChI |
InChI=1S/C8H17ClO2Si/c1-4-5-8(10)11-6-7-12(2,3)9/h4-7H2,1-3H3 |
InChI Key |
LYNNNLAEFZVVJP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OCC[Si](C)(C)Cl |
Origin of Product |
United States |
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